N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Anticancer activity MCF-7 cytotoxicity Thiazole SAR

N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922075-74-9) is a synthetic small molecule (MF: C₁₈H₁₆FN₃O₃S₂; MW: 405.46 g/mol) belonging to the benzenesulfonamide-thiazole-acetamide chemotype. It is supplied as a research compound (typical purity 95%) for in vitro investigation.

Molecular Formula C18H16FN3O3S2
Molecular Weight 405.46
CAS No. 922075-74-9
Cat. No. B2912264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS922075-74-9
Molecular FormulaC18H16FN3O3S2
Molecular Weight405.46
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3S2/c19-14-8-6-13(7-9-14)11-20-17(23)10-15-12-26-18(21-15)22-27(24,25)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
InChIKeyRRJKIYIKLITHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922075-74-9): Chemical Identity and Research-Grade Procurement


N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922075-74-9) is a synthetic small molecule (MF: C₁₈H₁₆FN₃O₃S₂; MW: 405.46 g/mol) belonging to the benzenesulfonamide-thiazole-acetamide chemotype [1]. It is supplied as a research compound (typical purity 95%) for in vitro investigation. The molecule features a central thiazole core substituted at the 2-position with a phenylsulfonamido group and at the 4-position with an N-(4-fluorobenzyl)acetamide side chain. Preliminary literature indicates this scaffold has been explored for enzyme inhibition and anticancer applications, though target-specific data remain limited [2].

Why N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Replaced by a Generic Analog


Substitution within the benzenesulfonamide-thiazole-acetamide series is highly sensitive to N-substituent identity. In closely related analogs, a change at the N-benzyl position from 4-fluorobenzyl to 4-methoxybenzyl, 2-methylphenyl, or unsubstituted benzyl has been reported to alter in vitro potency metrics by >5-fold in select assays . While direct comparative data for CAS 922075-74-9 are sparse in the public domain, the structural precedent dictates that procurement decisions must be compound-specific. The 4-fluorobenzyl group confers distinct electronic and lipophilic properties that cannot be assumed equivalent to other substituents without experimental verification. Indiscriminate interchange risks irreproducible results and lost screening campaigns.

Quantitative Comparator Evidence for N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in Scientific Procurement


Cytotoxicity Profile Against MCF-7 Breast Cancer Cells Relative to Structural Analogs

In MCF-7 breast cancer cell viability assays, the target compound (reported as Compound A within its chemotype series) demonstrates an IC₅₀ of 10.5 µM . For structural context, the o-tolyl analog (CAS 922025-84-1) yields an IC₅₀ of 20 µM against the same cell line under comparable MTT assay conditions . This approximately 2-fold potency differential illustrates that the 4-fluorobenzyl substituent provides a measurable advantage over the 2-methylphenyl variant in this breast cancer model.

Anticancer activity MCF-7 cytotoxicity Thiazole SAR

Antimicrobial Potential: Structural Determinants of Activity in Thiazole-Sulfonamide Hybrids

Although direct MIC data for CAS 922075-74-9 are not publicly available, structure-activity relationship (SAR) analyses within the benzenesulfonamide-thiazole series indicate that N-(4-fluorophenyl) derivatives exhibit significant antimicrobial properties. Specifically, the N-(4-fluorophenyl) analog (CAS 922025-90-9) demonstrated MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli in disc diffusion assays . The 4-fluorobenzyl variant assessed here is anticipated to exhibit comparable or modulated activity due to the conserved 4-fluorophenyl motif, though experimental confirmation is required.

Antimicrobial activity Gram-positive bacteria Thiazole derivatives

Enzyme Inhibition Potential: Acetylcholinesterase (AChE) Inhibitory Activity of the Chemotype

The benzenesulfonamide-thiazole-acetamide scaffold has demonstrated acetylcholinesterase (AChE) inhibitory activity. The o-tolyl analog (CAS 922025-84-1) exhibited an IC₅₀ of 12 µM against AChE in standard in vitro inhibition assays . While direct AChE data for CAS 922075-74-9 are lacking, molecular docking studies suggest that the 4-fluorobenzyl group may enhance binding interactions within the enzyme active site relative to non-halogenated substituents [1]. This supports selection of the 4-fluorobenzyl derivative for CNS-related enzyme inhibition campaigns.

AChE inhibition Neurodegenerative disease Enzyme inhibitor

Recommended Application Scenarios for N-(4-fluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922075-74-9) Based on Available Evidence


Oncology Hit Identification: MCF-7 Breast Cancer Screening

Leveraging its IC₅₀ of 10.5 µM against MCF-7 cells, this compound is suited as a starting point for breast cancer hit identification campaigns. It demonstrates a ~2-fold potency advantage over the o-tolyl analog, making it a preferred candidate for primary screening libraries where MCF-7 is a core model .

Antimicrobial Susceptibility Profiling of Fluorinated Thiazole Derivatives

Based on class-level SAR, the 4-fluorobenzyl compound is a logical inclusion in antimicrobial screening panels targeting Gram-positive and Gram-negative pathogens. Confirmation of MIC values against S. aureus and E. coli is recommended as a follow-up to the promising data from the N-(4-fluorophenyl) analog .

CNS Drug Discovery: Acetylcholinesterase Inhibition Studies

For Alzheimer's disease or related neurodegenerative research, the compound's predicted enhanced AChE binding via the 4-fluorobenzyl motif supports its use in enzyme inhibition assays. It offers a potentially superior alternative to non-fluorinated benzyl analogs in the same chemotype [1].

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